molecular formula C10H6BrCl B3143017 1-Bromo-3-chloronaphthalene CAS No. 51671-06-8

1-Bromo-3-chloronaphthalene

Cat. No.: B3143017
CAS No.: 51671-06-8
M. Wt: 241.51 g/mol
InChI Key: ABGYAXSJIBNZSF-UHFFFAOYSA-N
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Description

1-Bromo-3-chloronaphthalene is a useful research compound. Its molecular formula is C10H6BrCl and its molecular weight is 241.51 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Motions and Lattice Stability

A study by Bellows and Prasad (1977) explored the molecular motions of 1,4-dihalonaphthalenes, including 1-bromo-4-chloronaphthalene. They found that the addition of another bromine atom to 1,4-dichloronaphthalene results in lattice instability, leading to a different crystal structure for 1,4-dibromonaphthalene. This research has implications for understanding the stability and behavior of organic alloys and solid solutions (Bellows & Prasad, 1977).

Kinetics of Inclusion with ß-Cyclodextrin

Turro et al. (1982) investigated the phosphorescence of 1-bromonaphthalene and 1-chloronaphthalene in aqueous solutions containing ß-cyclodextrin. They discovered that the presence of ß-cyclodextrin inhibits the quenching of halonaphthalene phosphorescence, indicating a potential guest-host complex formation. This research provides insights into the molecular interactions and kinetics of halonaphthalenes in the presence of cyclodextrins (Turro et al., 1982).

Solubility in Organic Solvents

Semenov, Charykov, and Axel’rod (2010) determined the solubility of bromoderivatives C60Brn in 1-chloronaphthalene and 1-bromonaphthalene. Their research provides valuable data on the solubility and density characteristics of these compounds in different solvents, which is crucial for applications in material science and chemical engineering (Semenov, Charykov, & Axel’rod, 2010).

Reactions with Carbanions

Austin et al. (1993) studied the reaction of 1-chloronaphthalene with carbanions, initiated by sodium amalgam in liquid ammonia. Their findings contribute to the understanding of the chemical reactivity and potential synthetic applications of halonaphthalenes, including 1-bromo-3-chloronaphthalene (Austin et al., 1993).

Photophysical Studies

Elbjeirami et al. (2007) conducted a structural and photophysical study on the halonaphthalene adducts, including 1-bromonaphthalene. This research helps to understand the effects of internal and external heavy-atom effects on the phosphorescence of arenes, relevant to fields like photochemistry and material sciences (Elbjeirami et al., 2007).

Properties

IUPAC Name

1-bromo-3-chloronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGYAXSJIBNZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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